3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is a synthetic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of an amino group, a tert-butyl ester, and a keto group within its structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This intermediate is then subjected to aminolysis using ammonia or an amine to introduce the amino group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amino acids .
Scientific Research Applications
3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-oxohexanoic acid: Lacks the tert-butyl ester group, making it less hydrophobic.
6-Amino-6-oxohexanoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-Amino-6-[(2-methylpropan-2-yl)oxy]-hexanoic acid: Lacks the keto group, affecting its redox properties.
Uniqueness
3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is unique due to the presence of both the amino and keto groups, as well as the tert-butyl ester. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBUSUJXAJYYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.